Cas no 328540-77-8 (3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate)

3,6-Diethyl 2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a heterocyclic compound featuring a fused thienopyridine core with ester and benzamide functional groups. Its structure offers versatility in synthetic applications, particularly in medicinal chemistry and materials science. The presence of both electron-withdrawing and electron-donating substituents enhances its reactivity, making it a valuable intermediate for constructing complex pharmacophores or functionalized heterocycles. The diethyl ester groups improve solubility in organic solvents, facilitating further derivatization. This compound’s stability under standard conditions and well-defined reactivity profile make it suitable for exploratory research in drug discovery and heterocyclic synthesis.
3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate structure
328540-77-8 structure
Product Name:3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate
CAS No:328540-77-8
MF:C20H22N2O5S
MW:402.464084148407
CID:6158771
PubChem ID:1267993
Update Time:2025-08-03

3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate
    • Oprea1_282123
    • HMS645K07
    • 328540-77-8
    • diethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
    • CHEMBL1922948
    • AB00092864-01
    • SR-01000416530
    • ChemDiv1_020643
    • AKOS001610213
    • diethyl 2-benzamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
    • F1298-0210
    • SR-01000416530-1
    • 3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
    • Inchi: 1S/C20H22N2O5S/c1-3-26-19(24)16-14-10-11-22(20(25)27-4-2)12-15(14)28-18(16)21-17(23)13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,21,23)
    • InChI Key: IKOGWMHZPQSXBQ-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)OCC)C2=C1CN(C(=O)OCC)CC2)NC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 402.12494298g/mol
  • Monoisotopic Mass: 402.12494298g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 581
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 113Ų

3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate Pricemore >>

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Additional information on 3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate

Comprehensive Analysis of 3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate (CAS No. 328540-77-8)

The compound 3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate (CAS No. 328540-77-8) is a structurally complex heterocyclic molecule that has garnered significant interest in pharmaceutical and agrochemical research. Its unique thienopyridine core, combined with benzamido and dicarboxylate functional groups, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers are particularly intrigued by its potential applications in drug discovery, given its similarity to other thienopyridine derivatives known for their pharmacological properties.

In recent years, the demand for heterocyclic compounds like 3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has surged due to their role in developing small-molecule therapeutics. This compound's CAS No. 328540-77-8 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry. Its structural features, such as the ethyl ester groups and benzamido moiety, offer opportunities for further derivatization, aligning with the growing trend of structure-activity relationship (SAR) studies.

One of the most discussed topics in the context of thienopyridine derivatives is their potential as kinase inhibitors. The 3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate scaffold shares structural similarities with known kinase-targeting molecules, sparking interest in its use for cancer research and inflammatory diseases. Additionally, its dicarboxylate functionality may enhance solubility, a critical factor in drug formulation and bioavailability optimization.

From a synthetic perspective, the compound's CAS No. 328540-77-8 is often associated with multi-step organic synthesis protocols. Chemists are exploring efficient routes to produce this molecule, leveraging catalyzed reactions and green chemistry principles. The benzamido group, in particular, is a focal point for modifications, as it can influence the compound's binding affinity to biological targets. This aligns with the broader industry shift toward sustainable synthesis and atom economy.

Another area of interest is the compound's potential in agrochemical applications. The thieno[2,3-c]pyridine core is structurally analogous to certain pesticide intermediates, raising questions about its utility in crop protection. Researchers are investigating whether 3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can serve as a precursor for novel herbicides or fungicides, addressing global challenges in food security and sustainable agriculture.

In summary, 3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate (CAS No. 328540-77-8) represents a promising candidate for diverse applications, from pharmaceutical development to agrochemical innovation. Its structural complexity and functional group diversity make it a valuable subject for ongoing research, particularly in the realms of drug design and materials science. As the scientific community continues to explore its potential, this compound is likely to remain a topic of significant interest in both academic and industrial settings.

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